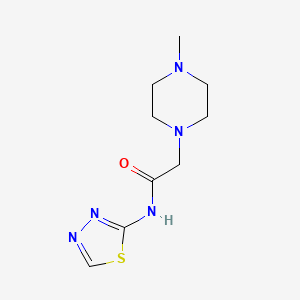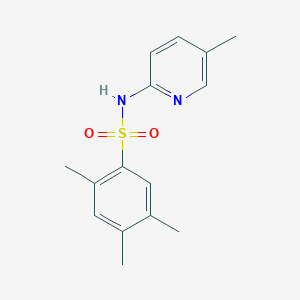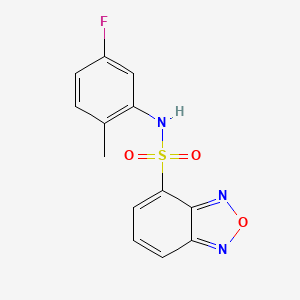
2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a methyl group, an acetamide group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Formation of the Piperazine Derivative: The piperazine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the methylpiperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)ethanamide
- 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- 2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
Uniqueness
2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific substitution pattern and the presence of both piperazine and thiadiazole rings. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N5OS |
|---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H15N5OS/c1-13-2-4-14(5-3-13)6-8(15)11-9-12-10-7-16-9/h7H,2-6H2,1H3,(H,11,12,15) |
InChI Key |
SOPIDFTVXXDYEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B11117160.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide](/img/structure/B11117166.png)
![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11117180.png)


![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide](/img/structure/B11117203.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11117212.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11117225.png)
![N-(3-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117231.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide](/img/structure/B11117246.png)

![4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)](/img/structure/B11117255.png)

